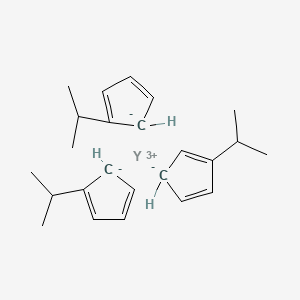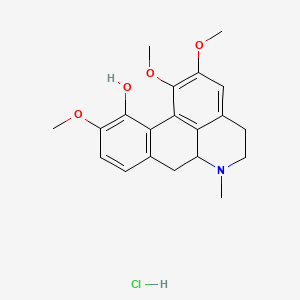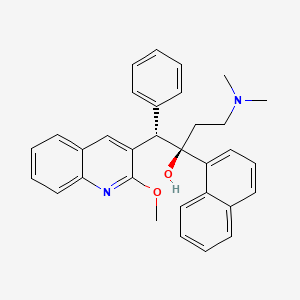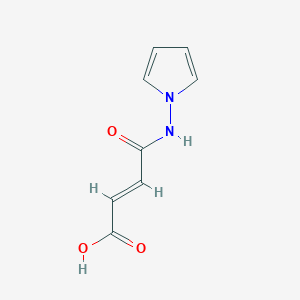
Tris(isopropylcyclopentadienyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(isopropylcyclopentadienyl) is an organometallic compound that features a central metal atom coordinated to three isopropylcyclopentadienyl ligands. This compound is known for its unique chemical properties and is widely used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tris(isopropylcyclopentadienyl) typically involves the reaction of cyclopentadiene with isopropylmagnesium chloride to produce [(C3H7)C5H4]2Mg. This intermediate is then reacted with a metal chloride, such as lanthanum chloride, to obtain the target product .
Industrial Production Methods: Industrial production methods for Tris(isopropylcyclopentadienyl) often involve large-scale reactions under controlled conditions to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Tris(isopropylcyclopentadienyl) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides or other higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The isopropylcyclopentadienyl ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are often used.
Substitution: Ligand exchange reactions typically involve the use of other cyclopentadienyl derivatives or similar ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield metal oxides, while substitution reactions can produce a variety of organometallic complexes .
Wissenschaftliche Forschungsanwendungen
Tris(isopropylcyclopentadienyl) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Wirkmechanismus
The mechanism of action of Tris(isopropylcyclopentadienyl) involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, coordinating with metal centers to form stable complexes. These interactions can influence various chemical and biological processes, such as catalysis and signal transduction .
Vergleich Mit ähnlichen Verbindungen
- Tris(methylcyclopentadienyl)
- Tris(ethylcyclopentadienyl)
- Tris(tert-butylcyclopentadienyl)
Comparison: Tris(isopropylcyclopentadienyl) is unique due to its specific isopropyl substituents, which confer distinct steric and electronic properties compared to its analogs. These differences can affect the compound’s reactivity, stability, and overall performance in various applications .
Eigenschaften
CAS-Nummer |
130206-63-2 |
|---|---|
Molekularformel |
C24H33Y |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
1-propan-2-ylcyclopenta-1,3-diene;2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3-7H,1-2H3;/q3*-1;+3 |
InChI-Schlüssel |
PXSCYPBSTUVKDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C[CH-]1.CC(C)C1=CC=C[CH-]1.CC(C)C1=C[CH-]C=C1.[Y+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2Z)-2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzamide](/img/structure/B14800174.png)
![4-methylbenzenesulfonate;(2Z)-1-methyl-2-[(2E)-2-[(1-methylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]butylidene]benzo[e][1,3]benzothiazole](/img/structure/B14800185.png)
![8-Oxabicyclo[3.2.1]oct-6-en-3-one, 2,4-dimethyl-](/img/structure/B14800190.png)

![[4-[(2R)-7-(2,2-dimethylpropanoyloxy)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-3-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B14800206.png)

![N'-[(2-methyl-1H-indol-3-yl)methylene]-2-nitrobenzohydrazide](/img/structure/B14800225.png)


![methyl (13S,17S)-13-[(1R,10S,12R)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid;hydrate](/img/structure/B14800255.png)
![5-Benzyl-4-methyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxamide](/img/structure/B14800256.png)
![8-Bromo-N,N-diphenyldibenzo[b,d]furan-1-amine](/img/structure/B14800261.png)

